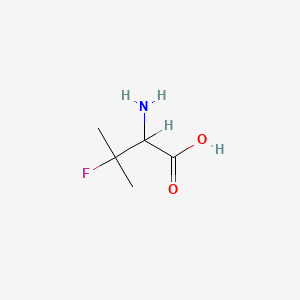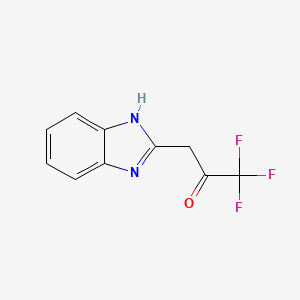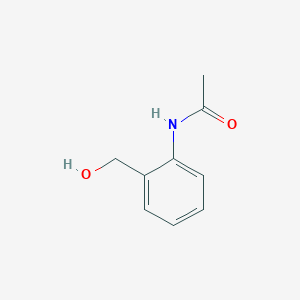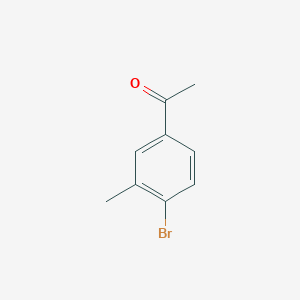
1-(4-溴-3-甲基苯基)乙酮
描述
1-(4-Bromo-3-methylphenyl)ethanone is a brominated aromatic ketone compound. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated aromatic ketones and their properties. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of brominated aromatic ketones can be achieved through various methods. For instance, the synthesis of 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 . Similarly, 2-bromo-1-(4-hydroxyphenyl)ethanone was synthesized from 1-(4-hydroxyphenyl)ethanone using Br2 as the brominating reagent . These methods highlight the use of bromination reactions to introduce bromine atoms into aromatic compounds.
Molecular Structure Analysis
The molecular structure of brominated aromatic ketones is characterized by the presence of a bromine atom attached to an aromatic ring, which significantly influences the electronic properties of the molecule. For example, the molecular structure and vibrational frequencies of related compounds have been investigated using computational methods and compared with experimental data, showing good agreement . The presence of the bromine atom can affect the electron distribution within the molecule, as seen in the molecular electrostatic potential (MEP) analysis .
Chemical Reactions Analysis
Brominated aromatic ketones can participate in various chemical reactions due to the presence of the reactive carbonyl group and the bromine atom. The carbonyl group can be involved in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. The papers provided do not detail specific reactions for 1-(4-Bromo-3-methylphenyl)ethanone, but the synthesis and reactivity of similar compounds suggest a rich chemistry that could be explored for this compound as well .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones are influenced by the substituents on the aromatic ring and the presence of the bromine atom. For example, the vibrational spectra of these compounds can be studied using FT-IR to understand the influence of different substituents on the vibrational modes . The electronic properties, such as HOMO-LUMO gaps, can be analyzed to assess the reactivity and stability of the molecules . Additionally, the first hyperpolarizability of these compounds can be calculated to evaluate their potential in nonlinear optics .
科学研究应用
抗菌活性: 2-(4-甲基苯基)-2-氧乙酸异烟酸酯,由2-溴-1-(4-甲基苯基)乙酮合成,已被证明具有显著的抗菌活性。通过各种分析技术对这种化合物进行了表征,并在对抗微生物感染方面展现出有希望的结果 (Viveka, Prabhuswamy, Dinesha, Lokanath, & Nagaraja, 2013)。
有机化合物的合成: 研究表明,利用2-溴-1-(4-甲基苯基)乙酮作为前体,合成了各种有机化合物,如1-{4a,6-二甲基-4a,9a-二氢吡喃-[3,4-b]吲哚-9(1H)-基}乙酮。这些合成有助于开发具有潜在应用价值的新化学品 (Skladchikov, Fatykhov, & Gataullin, 2012)。
合成技术的改进: 已经实现了对2-溴-1-(4-羟基苯基)乙酮等关键中间体的合成技术改进,提高了这类过程的效率和产量。这一进展在制药和化工制造领域具有重要意义 (Li Yu-feng, 2013)。
分子结构研究: 对使用2-溴-1-(4-甲基苯基)乙酮合成的各种化合物的分子结构进行了广泛研究,揭示了它们的稳定性和键合模式的见解。这些研究对于理解这些化合物的化学性质和潜在应用至关重要 (Balderson, Fernandes, Michael, & Perry, 2007)。
选择性合成技术: 探索了对1-(4-溴-3-甲基苯基)乙酮进行α-单溴化等选择性合成技术。这些方法对于特定化学物质的精确高效生产至关重要 (Ying, 2011)。
固液相平衡研究: 对与1-(4-溴-3-甲基苯基)乙酮相关的化合物在各种溶剂中的固液相平衡和三元相图进行的研究为它们的分离和纯化过程提供了宝贵信息 (Li, Jin, Wang, Zhan, Zhu, Zheng, Zhao, & Han, 2019)。
亚胺内酯的合成: 通过涉及2-溴-1-(4-溴苯基)乙酮的三组分缩合反应合成全取代亚胺内酯展示了这种化合物在创造复杂有机分子方面的多功能性 (Shaabani, Soleimani, & Sarvary, 2008)。
安全和危害
The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes and preventing the formation of dust and aerosols .
属性
IUPAC Name |
1-(4-bromo-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTFRIPKQPOIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324063 | |
| Record name | 1-(4-bromo-3-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-methylphenyl)ethanone | |
CAS RN |
37074-40-1 | |
| Record name | 37074-40-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-bromo-3-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromo-3-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

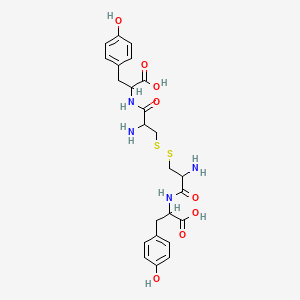
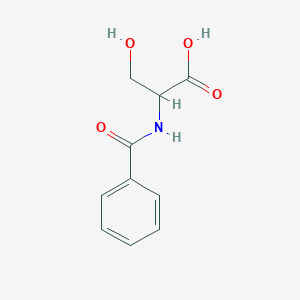
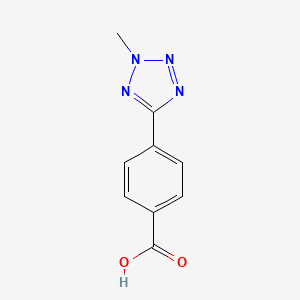
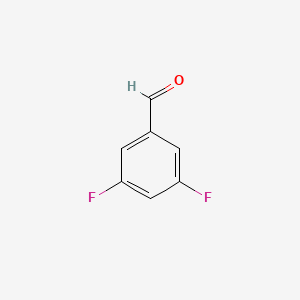
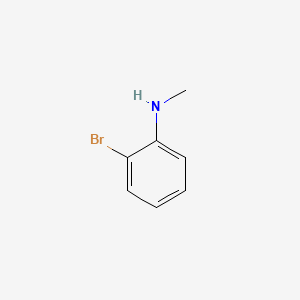
![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)
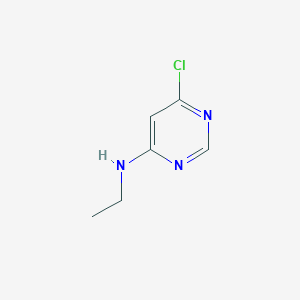
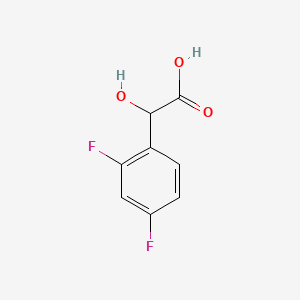
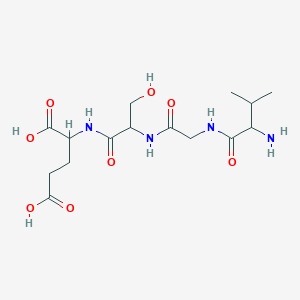
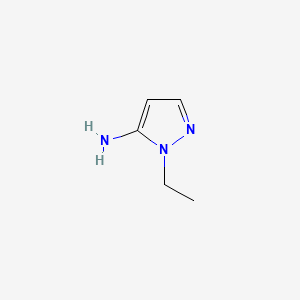
![2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)
